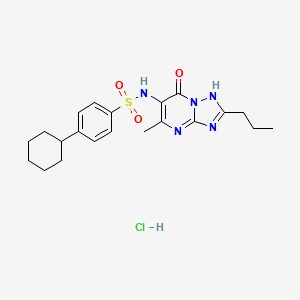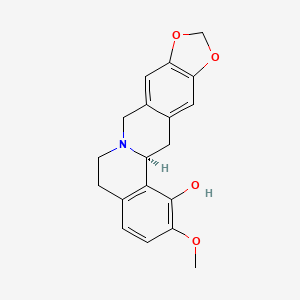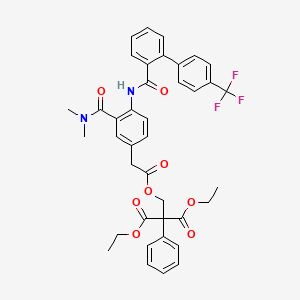![molecular formula C33H32N4O3 B1192856 7-(diethylamino)-3-[(Z)-(pyridin-2-ylhydrazinylidene)methyl]chromen-2-one](/img/structure/B1192856.png)
7-(diethylamino)-3-[(Z)-(pyridin-2-ylhydrazinylidene)methyl]chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
IC-2 is a WNT inhibitor which suppresses cell viability and WNT signaling activity, significantly reducing the CD44-positive population, and dramatically reducing the sphere-forming ability of both CD44-positive and CD44-negative HuH7 cells.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
7-(Diethylamino)-3-[(Z)-(pyridin-2-ylhydrazinylidene)methyl]chromen-2-one belongs to a class of compounds known for their broad chemical and biological applications. In the realm of synthetic chemistry, compounds like this serve as pivotal intermediates in the synthesis of various heterocyclic compounds. For instance, the general family of hydroxycoumarins, to which this compound is related, has been extensively utilized in the synthesis of pyrido[2,3-c]coumarin derivatives, chromeno[4,3-e][1,3]oxazine derivatives, dihydropyrano[2,3-c] chromenes, and 3-coumarinyl carboxylates due to their significant photochemical and biological properties (Yoda, 2020). Similarly, the synthesis pathways for compounds like 6H-benzo[c]chromen-6-ones, which share a core structure with our compound of interest, are of considerable pharmacological importance and have been reviewed for their synthetic protocols (Mazimba, 2016).
Biological Applications
The broader class of coumarins and their derivatives exhibit a wide range of biological activities. These compounds have been explored for their potential in genetics, pharmacology, and microbiology due to their versatile biological properties. The research into these compounds underscores their importance in drug development and the study of biological systems. Their utility spans across various fields, demonstrating the potential of compounds like 7-(diethylamino)-3-[(Z)-(pyridin-2-ylhydrazinylidene)methyl]chromen-2-one in contributing to advancements in medicinal chemistry and biology (Yoda, 2020).
Anticorrosive Properties
An interesting application of similar compounds is found in their use as corrosion inhibitors. Quinoline derivatives, which are structurally related to our compound of interest, have been documented for their effectiveness against metallic corrosion. This property is attributed to their ability to form stable chelating complexes with surface metallic atoms, demonstrating the potential for 7-(diethylamino)-3-[(Z)-(pyridin-2-ylhydrazinylidene)methyl]chromen-2-one to serve in material science and engineering applications to protect metals from corrosion (Verma, Quraishi, & Ebenso, 2020).
Eigenschaften
Produktname |
7-(diethylamino)-3-[(Z)-(pyridin-2-ylhydrazinylidene)methyl]chromen-2-one |
|---|---|
Molekularformel |
C33H32N4O3 |
Molekulargewicht |
532.64 |
IUPAC-Name |
(6S,9aS)-N,6-Dibenzyl-8-(naphthalen-1-ylmethyl)-4,7-dioxohexahydro-2H-pyrazino[1,2-a]pyrimidine-1(6H)-carboxamide |
InChI |
InChI=1S/C33H32N4O3/c38-31-18-19-36(33(40)34-21-25-12-5-2-6-13-25)30-23-35(22-27-16-9-15-26-14-7-8-17-28(26)27)32(39)29(37(30)31)20-24-10-3-1-4-11-24/h1-17,29-30H,18-23H2,(H,34,40)/t29-,30+/m0/s1 |
InChI-Schlüssel |
GGLYVDBOMUQXQM-XZWHSSHBSA-N |
SMILES |
O=C(N(CC1)[C@](CN(CC2=C3C=CC=CC3=CC=C2)C([C@@H]4CC5=CC=CC=C5)=O)([H])N4C1=O)NCC6=CC=CC=C6 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
IC-2; IC 2; IC2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4S)-6-fluoro-4-[(2R,4S)-2-pyridin-2-yl-4-(trifluoromethyl)piperidin-1-yl]-N-pyrimidin-4-yl-3,4-dihydro-2H-chromene-7-sulfonamide](/img/structure/B1192781.png)

![4-ethyl-N-{4-[1-(oxan-4-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]pyridin-2-yl}piperazine-1-carboxamide](/img/structure/B1192784.png)


![(4-nitrophenyl)methyl N-allyl-N-[8-[4-[benzenesulfonyl(methyl)amino]-3-methyl-3-phenyl-butyl]-8-azabicyclo[3.2.1]octan-3-yl]carbamate](/img/structure/B1192798.png)